1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-4-2-6-18-10)15-12(17)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJDNAVKFRNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea typically involves the condensation of 3-(pyridin-3-ylmethyl)thiourea with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Heterocyclization Reactions
The thiourea group participates in cyclization with α-halocarbonyl compounds to form thiazole or imidazole derivatives. For example:
-
Reaction with phenacyl bromide (PhCOCH2Br) in ethanol yields 2-(thiophene-2-carbonylamino)-4-phenylthiazole via nucleophilic substitution at the thiocarbonyl sulfur .
Mechanism :
-
Nucleophilic attack by thiourea sulfur on the α-carbon of phenacyl bromide.
-
Cyclization with elimination of HBr to form the thiazole ring .
Yield comparison for analogous reactions :
| Substrate | Product | Yield | Source |
|---|---|---|---|
| Phenacyl bromide | Thiazole derivative | 72% | |
| Chloroacetone | Imidazole derivative | 65% |
Acylation and Alkylation
The pyridinylmethyl group undergoes electrophilic substitution:
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Acylation : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine forms 1-acetyl-3-(thiophene-2-carbonyl)thiourea at the pyridine nitrogen .
-
Alkylation : Reaction with methyl iodide in DMF yields 1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-1-methylthiourea .
Reaction conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM | 0–25°C | 85% |
| Alkylation | Methyl iodide | DMF | 60°C | 78% |
Hydrolysis and Degradation
The thiourea moiety is susceptible to acidic or basic hydrolysis:
-
Acidic hydrolysis (6M HCl, reflux): Cleavage of the thiourea group generates thiophene-2-carboxylic acid and 3-(aminomethyl)pyridine .
-
Basic hydrolysis (NaOH, ethanol/water): Forms thiophene-2-carboxamide and pyridinylmethylamine .
Degradation kinetics :
| Condition | Half-life (h) | Major Products |
|---|---|---|
| pH 1.2 | 2.5 | Thiophene-2-carboxylic acid |
| pH 7.4 | 48.0 | Stable |
| pH 12.0 | 8.3 | Thiophene-2-carboxamide |
Coordination Chemistry
The compound acts as a ligand for transition metals via its sulfur and pyridine nitrogen:
-
Reaction with Cu(II) acetate in methanol forms a 1:2 metal-ligand complex with square planar geometry .
-
Stability constants (log β) for metal complexes:
| Metal Ion | log β (25°C) | Geometry |
|-----------|--------------|------------|
| Cu²⁺ | 8.2 | Square planar |
| Ni²⁺ | 7.5 | Octahedral |
Biological Activity Modulation
Structural modifications impact pharmacological effects:
-
Anticancer activity : Pyridinylmethyl substitution enhances binding to kinase targets (e.g., Plk1 PBD) .
-
Antimicrobial activity : Thiophenecarbonyl group improves membrane permeability .
Structure-activity relationship (SAR) :
| Modification | Biological Effect | IC50 (μM) |
|---|---|---|
| None (parent compound) | Urease inhibition | 12.4 |
| Acetylated pyridine | Reduced cytotoxicity | >100 |
| Methylated thiourea | Enhanced antifungal activity | 4.8 |
Computational Insights
DFT studies (M06-2X/6-31G*) reveal:
Scientific Research Applications
Thiophene and its Derivatives: Thiophene is a five-membered heterocyclic compound containing a sulfur heteroatom, with the molecular formula C4H4S . Thiophene derivatives are recognized for their electron-rich characteristics and bioisosteric properties, enhancing their capacity to interact with diverse biological targets .
Thiourea Derivatives: Thiourea is a significant compound used as a basic building block to synthesize a wide range of derivatives with different biological activities . Thiourea derivatives act as organocatalysts and have been used in many reactions . Acyl thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological applications, materials science, and technology . These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities, and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
Pyridine Thiourea Derivatives: Pyridine thiourea derivatives have a preparation method and application thereof, belonging to the field of medical chemistry .
Related compounds:
- N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: This compound is related to the query compound as it contains both a pyridinylmethyl group and a thiophene-2-carbonyl moiety .
- N-[(pyridin-3-yl)methyl]-4-(thiophene-2-carbonyl)piperazine-1-carboxamide: The RCSB PDB provides chemical details for this compound, including its formula (C16H18N4O2S) and atom count .
- N-(pyridin-3-yl)thiophene-2-carboxamide: Sigma-Aldrich lists this compound and related carboxamides, which may have applications in enhancing E-cadherin protein levels .
Biological Applications of Thioureas: Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Mechanism of Action
The mechanism of action of 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiourea group suggests that it may act as an inhibitor of certain enzymes by forming stable complexes with metal ions in the active site.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Thiourea Derivatives
Substituent Effects on Electronic Properties
Evidence from DFT studies on thiophene-2-carbonyl thiourea derivatives (Table 1) reveals that substituents significantly influence frontier molecular orbital (FMO) energies, particularly the HOMO (Highest Occupied Molecular Orbital), which correlates with reactivity and electron-donating capacity .
Table 1: HOMO Energies of Selected Thiourea Derivatives
| Compound (Substituent) | HOMO Energy (eV) |
|---|---|
| 1-Cl (4-chlorophenyl) | -0.189 |
| 2-Br (4-bromophenyl) | -0.189 |
| 4-OCH₃ (4-methoxyphenyl) | -0.181 |
| Hypothetical Pyridin-3-ylmethyl* | ~-0.195 (inferred) |
Structural Analogues with Heteroaromatic Substituents
Ferrocene-Containing Thioureas
1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea () demonstrates the versatility of thioureas in coordination chemistry. The ferrocene group enables redox activity, while the naphthalene moiety provides hydrophobicity. In contrast, the target compound’s pyridine and thiophene groups may favor interactions with biological targets (e.g., kinases or HDACs) rather than metal coordination .
Alkyne-Substituted Thioureas
1-(Prop-2-ynyl)-3-(thiophene-2-carbonyl)thiourea () features an alkyne group, which can participate in click chemistry.
Biological Activity
1-[(Pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiourea group, which is known for its ability to form hydrogen bonds and interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit notable antibacterial properties. The following table summarizes the antibacterial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis | 40 µg/mL | |
| P. aeruginosa | 50 µg/mL | |
| S. typhi | 30 µg/mL | |
| K. pneumoniae | 19 µg/mL |
The compound exhibited comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The following table outlines the IC50 values for this compound against various cancer cell lines:
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy. The following data illustrates the reducing potential of the compound when tested against free radicals:
The compound demonstrated strong antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological activities of thiourea derivatives, including:
- Antibacterial Efficacy : A study evaluated various thiourea derivatives and found that compounds with pyridine and thiophene moieties exhibited enhanced antibacterial activity against resistant strains of bacteria.
- Anticancer Mechanism : Research indicated that the anticancer effects are mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival, particularly in breast and lung cancer models.
- Oxidative Stress Reduction : In vivo studies demonstrated that the antioxidant properties of thiourea derivatives could mitigate oxidative damage in cellular models, providing a protective effect against neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea with high yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Condensation of pyridin-3-ylmethylamine with thiophosgene to form the thiourea backbone, followed by (2) acylation with thiophene-2-carbonyl chloride. Key parameters include using anhydrous dichloromethane (CH₂Cl₂) under nitrogen to prevent hydrolysis, stoichiometric control (1.2 equivalents of acylating agent), and reflux for 12–16 hours. Purification via reverse-phase HPLC (gradient: 30% → 100% methanol in water) ensures >95% purity. Confirm intermediates using IR (C=O at ~1650 cm⁻¹, S-C=S at ~1250 cm⁻¹) and ¹H NMR (pyridine protons at δ 8.5–9.0 ppm) .
Q. How can the structural integrity of the synthesized compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identify thiourea C=S (1220–1250 cm⁻¹) and carbonyl C=O (1640–1680 cm⁻¹) stretches.
- ¹H/¹³C NMR : Pyridine ring protons (δ 7.5–9.0 ppm), thiophene protons (δ 6.5–7.5 ppm), and thiourea NH (δ 10–12 ppm, broad).
- X-ray Crystallography : Resolve bond lengths (C-S ~1.68 Å, C=O ~1.21 Å) and dihedral angles to confirm spatial arrangement .
Q. What solvents and conditions are optimal for recrystallizing this thiourea derivative?
- Methodological Answer : Use a mixed solvent system (e.g., CH₂Cl₂:hexane, 1:3) under slow evaporation at 4°C. The compound’s solubility profile (high in polar aprotic solvents, low in alkanes) favors crystal growth. Monitor via polarized light microscopy to assess crystal habit and purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the thiourea sulfur and thiophene carbonyl groups. Molecular electrostatic potential (MEP) surfaces identify nucleophilic attack sites. Validate predictions with experimental kinetics (e.g., reaction with methyl iodide in acetonitrile at 25°C) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. inactive results)?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products.
- Structural Confirmation : Compare experimental IR/NMR with computational spectra (e.g., Gaussian).
- Biological Assay Conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) and control for solvent effects (e.g., DMSO ≤1% v/v) .
Q. How to design a study evaluating the compound’s environmental persistence and degradation pathways?
- Methodological Answer : Adopt a tiered approach:
- Lab-Scale Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) at 25°C. Monitor degradation via LC-MS.
- Microcosm Studies : Use soil/water systems spiked with the compound and analyze metabolites (e.g., sulfoxides via m/z shifts).
- QSAR Modeling : Predict bioaccumulation using logP and molecular volume .
Q. What mechanistic insights can be gained from studying thiourea-metal complexes?
- Methodological Answer : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol. Fit binding constants (K) using Benesi-Hildebrand plots. X-ray absorption spectroscopy (XAS) reveals coordination geometry (e.g., square planar vs. tetrahedral). Correlate with DFT-optimized metal-ligand structures .
Q. How does substituent variation (e.g., pyridine vs. benzene rings) impact the compound’s enzyme inhibition potency?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyridin-2-yl, pyridin-4-yl) and test against target enzymes (e.g., urease, carbonic anhydrase). Use molecular docking (AutoDock Vina) to calculate binding affinities and compare with IC₅₀ values from enzyme assays .
Q. What experimental protocols validate the compound’s antioxidant activity claims?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging at 517 nm/734 nm, respectively. Express activity as Trolox equivalents.
- Cellular Models : Use HepG2 cells under oxidative stress (H₂O₂-induced), and quantify ROS via fluorescent probes (e.g., DCFH-DA).
- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Compliance : Calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors.
- Microsomal Stability : Incubate with liver microsomes (human/rat), and quantify parent compound via LC-MS/MS.
- Pro-drug Derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
